molecular formula C9H8ClFO3 B1421178 6-Chloro-2-fluoro-3-methoxyphenylacetic acid CAS No. 1017777-83-1

6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Cat. No. B1421178
M. Wt: 218.61 g/mol
InChI Key: SZVJYTRCVDHYHX-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a chemical compound with the CAS Number: 1017777-83-1 . It has a molecular weight of 218.61 and its IUPAC name is (6-chloro-2-fluoro-3-methoxyphenyl)acetic acid . It is stored in a dry room at normal temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid is 1S/C9H8ClFO3/c1-14-7-3-2-6 (10)5 (9 (7)11)4-8 (12)13/h2-3H,4H2,1H3, (H,12,13) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxyphenylacetic acid is a solid at room temperature . It has a molecular weight of 218.61 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 6-fluoro and 6-chloro analogs of benzo[b]thiophene derivatives, which include compounds structurally related to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, has been explored. These compounds have shown weak antiovulatory action, with the fluoro analog being more active (Campaigne & Kim, 1983).
  • A comparative study on halogen-substituted phenylacetic acids, including variants similar to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, focused on their reactivity, acidity, and vibrational spectra, providing insights into their structural and chemical properties (Srivastava et al., 2015).

Fluorometric Analysis and Labeling

  • A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid, a compound related to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, has been developed for brain tissue analysis, demonstrating its presence in the caudate nucleus of normal animals (Sharman, 1963).
  • The novel fluorophore 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range and is stable against light and heat, making it useful for biomedical analysis (Hirano et al., 2004).

Pharmacological and Biological Applications

  • 6-Chloro-3-methoxy(and ethoxy)-2-aryl imidazo[1,2-B]pyridazines, structurally related to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, have been synthesized and evaluated for their central nervous system activities, showing potential for displacing diazepam in rat brain plasma membranes (Barlin et al., 1988).
  • Synthesis of GSK189254, a selective PET radioligand for CNS histamine H3 receptor imaging, involves a precursor synthesized from 3-methoxyphenylacetic acid and 6-chloropyridine-3-carbolic acid, highlighting a potential application in neuroimaging (Wang et al., 2012).

Safety And Hazards

The safety information for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid includes several hazard statements: H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVJYTRCVDHYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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